Synthesis Pathway of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Technical Guide
Synthesis Pathway of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Hydroxy-7-acetoxy-8-methoxyflavone. The synthesis involves a two-step process commencing with the formation of the core flavone (B191248) structure, 5,7-dihydroxy-8-methoxyflavone (wogonin), followed by selective acetylation of the 7-hydroxyl group. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and a relevant biological signaling pathway to provide a thorough resource for researchers in medicinal chemistry and drug development.
Introduction
5-Hydroxy-7-acetoxy-8-methoxyflavone is a derivative of the naturally occurring flavonoid, wogonin (B1683318). Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. Wogonin, in particular, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] The acetylation of hydroxyl groups on the flavonoid scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as cell permeability and metabolic stability. This guide outlines a robust laboratory-scale synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone, providing a foundation for further investigation into its biological activities. A molecular docking study has suggested that 5-Hydroxy-7-acetoxy-8-methoxyflavone may act as a binder to the first bromodomain of BRD4, indicating its potential as a subject for epigenetic research.[3]
Synthesis Pathway Overview
The synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone is accomplished in two primary stages:
-
Step 1: Synthesis of 5,7-dihydroxy-8-methoxyflavone (Wogonin). This can be achieved through various methods, including extraction from natural sources like Scutellaria baicalensis or through total synthesis.[4][5] A practical synthetic approach starts from the commercially available flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone).[6]
-
Step 2: Selective 7-O-acetylation of Wogonin. This step involves the regioselective acetylation of the 7-hydroxyl group of wogonin. The 5-hydroxyl group exhibits lower reactivity due to intramolecular hydrogen bonding with the adjacent carbonyl group, allowing for selective modification at the 7-position.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone.
Experimental Protocols
Step 1: Synthesis of 5,7-dihydroxy-8-methoxyflavone (Wogonin)
A practical and scalable synthesis of wogonin can be achieved from chrysin in a four-step process involving Elbs oxidation, benzylation, methylation, and debenzylation.[6]
3.1.1. Materials and Reagents
| Reagent/Material | Grade |
| Chrysin | 98% |
| Potassium persulfate | Reagent |
| Potassium hydroxide (B78521) | ACS grade |
| Pyridine (B92270) | Anhydrous |
| Benzyl (B1604629) chloride | 99% |
| Potassium carbonate | Anhydrous |
| Acetone (B3395972) | ACS grade |
| Dimethyl sulfate (B86663) | 99% |
| Palladium on carbon (10%) | Catalyst grade |
| Ethyl acetate (B1210297) | ACS grade |
| Methanol | ACS grade |
| Dichloromethane (B109758) | ACS grade |
| Hydrochloric acid | Concentrated |
3.1.2. Experimental Procedure
-
8-Hydroxychrysin (Norwogonin): To a solution of chrysin and potassium hydroxide in aqueous pyridine, a solution of potassium persulfate is added dropwise. The reaction is stirred at room temperature, followed by acidification and extraction to yield 8-hydroxychrysin.
-
7-(Benzyloxy)-5,8-dihydroxyflavone: 8-Hydroxychrysin is reacted with benzyl chloride in the presence of potassium carbonate in acetone under reflux to protect the 7-hydroxyl group.
-
7-(Benzyloxy)-5-hydroxy-8-methoxyflavone: The product from the previous step is methylated using dimethyl sulfate and potassium carbonate in acetone under reflux.
-
5,7-dihydroxy-8-methoxyflavone (Wogonin): The benzyl protecting group is removed by catalytic hydrogenation using 10% Pd/C in a mixture of ethyl acetate and methanol.
3.1.3. Quantitative Data
| Step | Product | Starting Material (per mole) | Key Reagents (per mole of SM) | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 8-Hydroxychrysin | Chrysin | K₂S₂O₈, KOH | Pyridine/H₂O | 12 h | RT | ~45% |
| 2 | 7-(Benzyloxy)-5,8-dihydroxyflavone | 8-Hydroxychrysin | Benzyl chloride, K₂CO₃ | Acetone | 24 h | Reflux | ~90% |
| 3 | 7-(Benzyloxy)-5-hydroxy-8-methoxyflavone | 7-(Benzyloxy)-5,8-dihydroxyflavone | Dimethyl sulfate, K₂CO₃ | Acetone | 12 h | Reflux | ~95% |
| 4 | Wogonin | 7-(Benzyloxy)-5-hydroxy-8-methoxyflavone | 10% Pd/C, H₂ | EtOAc/MeOH | 6 h | RT | ~98% |
Step 2: Selective 7-O-acetylation of 5,7-dihydroxy-8-methoxyflavone (Wogonin)
This procedure is adapted from general methods for the selective acetylation of flavonoids.
3.2.1. Materials and Reagents
| Reagent/Material | Grade |
| Wogonin | 98% |
| Acetic anhydride (B1165640) | Reagent grade |
| Pyridine | Anhydrous |
| Dichloromethane | Anhydrous |
| Hydrochloric acid (1 M) | Aqueous solution |
| Saturated sodium bicarbonate | Aqueous solution |
| Brine | Aqueous solution |
| Anhydrous sodium sulfate | ACS grade |
3.2.2. Experimental Procedure
-
Dissolve wogonin (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford 5-Hydroxy-7-acetoxy-8-methoxyflavone.
3.2.3. Quantitative Data
| Product | Starting Material (per mole) | Key Reagents (per mole of SM) | Solvent | Reaction Time | Temperature | Expected Yield (%) |
| 5-Hydroxy-7-acetoxy-8-methoxyflavone | Wogonin | Acetic anhydride, Pyridine | Pyridine | 4-6 h | 0 °C to RT | >90% |
Visualization of Pathways
Synthetic Pathway Diagram
The following diagram illustrates the chemical transformations in the synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone from chrysin.
References
- 1. The occurrence of 5-Hydroxy-7,4'-dimethoxy-6-methylflavone in Eucalyptus waxes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. VIII. : Synthesis of Pedaliin [jstage.jst.go.jp]
